molecular formula C7H5BrCl2N2 B6225058 6-bromo-8-chloroimidazo[1,2-a]pyridine hydrochloride CAS No. 2768326-25-4

6-bromo-8-chloroimidazo[1,2-a]pyridine hydrochloride

Cat. No. B6225058
CAS RN: 2768326-25-4
M. Wt: 267.9
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-bromo-8-chloroimidazo[1,2-a]pyridine hydrochloride, also known as BCIP, is an organic compound that is used in scientific research and laboratory experiments. This compound is used in various fields such as biochemistry, organic chemistry, and pharmacology. It is a white crystalline solid that is soluble in water. BCIP is a derivative of imidazole and is a valuable research tool for studying the structure and function of various biomolecules.

Mechanism of Action

6-bromo-8-chloroimidazo[1,2-a]pyridine hydrochloride is an inhibitor of enzymes that are involved in the biosynthesis of proteins. It binds to the active sites of enzymes and inhibits their activity. This inhibition can be used to study the structure and function of various proteins and enzymes.
Biochemical and Physiological Effects
6-bromo-8-chloroimidazo[1,2-a]pyridine hydrochloride has been shown to have various biochemical and physiological effects. In biochemical studies, 6-bromo-8-chloroimidazo[1,2-a]pyridine hydrochloride has been shown to inhibit the activity of various enzymes involved in protein synthesis. In physiological studies, 6-bromo-8-chloroimidazo[1,2-a]pyridine hydrochloride has been shown to inhibit the activity of various enzymes involved in signal transduction pathways.

Advantages and Limitations for Lab Experiments

6-bromo-8-chloroimidazo[1,2-a]pyridine hydrochloride has several advantages for use in laboratory experiments. It is a relatively inexpensive compound and is easy to synthesize. It is also a relatively stable compound and can be stored for long periods of time. Additionally, 6-bromo-8-chloroimidazo[1,2-a]pyridine hydrochloride is a potent inhibitor of enzymes and can be used to study the structure and function of various proteins and enzymes.
However, 6-bromo-8-chloroimidazo[1,2-a]pyridine hydrochloride also has some limitations. It can be toxic in high concentrations and may interfere with other biochemical reactions. Additionally, 6-bromo-8-chloroimidazo[1,2-a]pyridine hydrochloride is not very soluble in water and may require the use of organic solvents for its dissolution.

Future Directions

There are several potential future directions for the use of 6-bromo-8-chloroimidazo[1,2-a]pyridine hydrochloride in scientific research. 6-bromo-8-chloroimidazo[1,2-a]pyridine hydrochloride can be used to study the structure and function of various proteins and enzymes involved in signal transduction pathways. Additionally, 6-bromo-8-chloroimidazo[1,2-a]pyridine hydrochloride can be used to study the pharmacodynamics of drugs, as well as their interactions with various proteins and enzymes. 6-bromo-8-chloroimidazo[1,2-a]pyridine hydrochloride can also be used in drug discovery and development, as it can be used to identify potential drug targets and to study the binding affinity of drugs to various proteins and enzymes. Finally, 6-bromo-8-chloroimidazo[1,2-a]pyridine hydrochloride can be used to study the structure and reactivity of organic molecules, as well as their interactions with proteins and enzymes.

Synthesis Methods

6-bromo-8-chloroimidazo[1,2-a]pyridine hydrochloride can be synthesized through a variety of methods. One method involves the reaction of 4-bromo-3-chloro-5-methoxybenzaldehyde with 1,2-diaminopyridine in the presence of a base. The reaction is conducted in an organic solvent such as methanol or ethanol. The reaction yields a yellow solid that is then purified by recrystallization to obtain the desired product.

Scientific Research Applications

6-bromo-8-chloroimidazo[1,2-a]pyridine hydrochloride is a valuable research tool that is used in various scientific fields. It is used to study the structure and function of various biomolecules. In biochemistry, 6-bromo-8-chloroimidazo[1,2-a]pyridine hydrochloride is used to study the structure and function of proteins and enzymes. In organic chemistry, 6-bromo-8-chloroimidazo[1,2-a]pyridine hydrochloride is used to study the structure and reactivity of organic molecules. In pharmacology, 6-bromo-8-chloroimidazo[1,2-a]pyridine hydrochloride is used to study the pharmacodynamics of drugs.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 6-bromo-8-chloroimidazo[1,2-a]pyridine hydrochloride involves the reaction of 2-chloropyridine with 2-bromoacetophenone followed by cyclization with ammonium acetate and reduction with sodium borohydride. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.", "Starting Materials": [ "2-chloropyridine", "2-bromoacetophenone", "ammonium acetate", "sodium borohydride", "hydrochloric acid" ], "Reaction": [ "Step 1: 2-chloropyridine is reacted with 2-bromoacetophenone in the presence of a base such as potassium carbonate to form 6-bromo-2-(2-bromoacetophenone)pyridine.", "Step 2: Cyclization of 6-bromo-2-(2-bromoacetophenone)pyridine is carried out with ammonium acetate in the presence of a solvent such as acetic acid to form 6-bromoimidazo[1,2-a]pyridine.", "Step 3: Reduction of 6-bromoimidazo[1,2-a]pyridine is carried out with sodium borohydride in the presence of a solvent such as ethanol to form 6-bromo-8-chloroimidazo[1,2-a]pyridine.", "Step 4: The resulting product is treated with hydrochloric acid to obtain the hydrochloride salt of 6-bromo-8-chloroimidazo[1,2-a]pyridine." ] }

CAS RN

2768326-25-4

Product Name

6-bromo-8-chloroimidazo[1,2-a]pyridine hydrochloride

Molecular Formula

C7H5BrCl2N2

Molecular Weight

267.9

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.